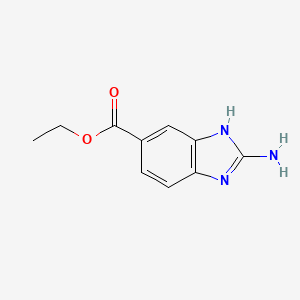

Ethyl 2-Aminobenzimidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179118 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-20-5 | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate from Ethyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate, a valuable scaffold in medicinal chemistry, from the readily available starting material, ethyl 3,4-diaminobenzoate. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical safety considerations necessary for handling the reagents. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to confidently and safely execute this important transformation in the laboratory.

Introduction: The Significance of the 2-Aminobenzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The 2-aminobenzimidazole moiety, in particular, serves as a crucial building block for the development of therapeutics targeting a range of diseases. Its ability to participate in various chemical transformations makes it an attractive starting point for the synthesis of complex molecular architectures with diverse pharmacological profiles. This compound, with its reactive amino group and the ester functionality, is a particularly versatile intermediate for the construction of novel pharmaceutical candidates.

The Chemical Transformation: A Mechanistic Perspective

The synthesis of this compound from ethyl 3,4-diaminobenzoate is achieved through a cyclization reaction with cyanogen bromide (BrCN). This transformation is a classic example of the formation of the 2-aminobenzimidazole ring system from an o-phenylenediamine derivative.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The more nucleophilic of the two amino groups of ethyl 3,4-diaminobenzoate attacks the electrophilic carbon atom of cyanogen bromide.

-

Intermediate Formation: This initial attack leads to the formation of a cyanamide intermediate.

-

Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the nitrile carbon of the cyanamide.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization events result in the formation of the stable, aromatic 2-aminobenzimidazole ring system.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and scalability.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3,4-diaminobenzoate | ≥98% | Commercially Available | Air sensitive, store under inert gas. |

| Cyanogen Bromide | ≥97% | Commercially Available | Highly Toxic and Moisture Sensitive. Handle with extreme caution. |

| Ethanol | Anhydrous | Commercially Available | |

| Sodium Bicarbonate | Reagent Grade | Commercially Available | |

| Dichloromethane | HPLC Grade | Commercially Available | |

| Hexane | HPLC Grade | Commercially Available | |

| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Reaction Work-up and Purification Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Detailed Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve ethyl 3,4-diaminobenzoate (10.0 g, 55.5 mmol) in anhydrous ethanol (100 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, carefully dissolve cyanogen bromide (5.88 g, 55.5 mmol) in anhydrous ethanol (50 mL). Caution: Cyanogen bromide is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Slowly add the cyanogen bromide solution to the reaction mixture dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Subsequently, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8) to quench any remaining acidic byproducts.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane).

-

Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 70-85%.

Physicochemical and Spectroscopic Data

Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.21 | 109-113 | White to light yellow powder |

| This compound | C₁₀H₁₁N₃O₂ | 205.22 | Predicted: 210-220 | Off-white to light brown solid |

*Note: The melting point for the final product is an educated estimation based on similar benzimidazole structures and should be experimentally determined.

Expected Spectroscopic Data for this compound

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.30 (t, 3H, -CH₃), 4.25 (q, 2H, -OCH₂-), 6.50 (br s, 2H, -NH₂), 7.20-7.80 (m, 3H, Ar-H), 11.50 (br s, 1H, -NH-).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-CH₃), 60.0 (-OCH₂-), 110-140 (Ar-C), 158.0 (C-NH₂), 166.0 (C=O).

-

IR (KBr, cm⁻¹): ~3400-3100 (N-H stretching), ~1700 (C=O stretching, ester), ~1630 (N-H bending), ~1500-1400 (C=C aromatic stretching).

Note: The spectroscopic data provided are predicted values based on the analysis of structurally related compounds and should be confirmed by experimental analysis of the synthesized product.

Safety and Handling Precautions

Cyanogen bromide is a highly toxic, volatile, and moisture-sensitive solid. It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. A face shield and a respirator may be necessary depending on the scale of the reaction.[1]

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Prepare solutions in a closed system if possible. Cyanogen bromide should be handled as a lachrymator.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and acids.

-

Disposal: Dispose of cyanogen bromide and any contaminated materials in accordance with local, state, and federal regulations. Quenching with a basic solution (e.g., sodium hydroxide) should be done with care as it can be exothermic and produce cyanide.

Ethyl 3,4-diaminobenzoate is known to cause skin and eye irritation and may cause respiratory irritation.[2] Standard laboratory safety practices should be followed when handling this compound.

Conclusion

The synthesis of this compound from ethyl 3,4-diaminobenzoate via cyclization with cyanogen bromide is a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can successfully incorporate this key transformation into their synthetic strategies for the development of novel and impactful pharmaceutical agents.

References

-

Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. (2021). RSC Publishing. [Link]

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. (n.d.). Bulgarian Chemical Communications. [Link]

-

Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. (n.d.). Retrieved from [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

-

Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

-

cyanogen bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.). CORE. [Link]

- US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents. (n.d.).

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]

-

Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Aminobenzimidazole-5-carboxylate

Introduction: The Benzimidazole Scaffold and Its Significance

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This versatile heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is present in numerous FDA-approved drugs, demonstrating activities from antiviral to anticancer and antihypertensive.[1][2] Ethyl 2-Aminobenzimidazole-5-carboxylate is a key derivative of this scaffold, offering multiple functional groups that are ripe for synthetic modification in drug discovery campaigns. A thorough understanding of its physicochemical properties is not merely academic; it is the foundational data upon which rational drug design, formulation development, and pharmacokinetic profiling are built. This guide provides a detailed examination of these critical parameters, offering both established data and field-proven methodologies for their determination.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties provide the initial framework for its scientific exploration.

The IUPAC name for this compound is ethyl 2-amino-1H-benzimidazole-5-carboxylate . Its structure consists of the core benzimidazole system, with an amino group at the 2-position and an ethyl carboxylate group at the 5-position. These functional groups are pivotal, governing the molecule's polarity, hydrogen bonding capacity, and potential for ionization.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |

| Molecular Weight | 205.22 g/mol | Calculated |

| CAS Number | 24370-20-5 | [3] |

| Appearance | Expected to be a solid powder | General knowledge |

Solubility and Lipophilicity (LogP)

The interplay between aqueous solubility and lipophilicity is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Aqueous Solubility: This property influences the dissolution rate in the gastrointestinal tract and the achievable concentration in plasma. The presence of two amine nitrogens and a polar ester group suggests some degree of aqueous solubility, but the aromatic benzimidazole core imparts significant hydrophobic character.

-

Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a key indicator of a molecule's ability to cross biological membranes. A balanced LogP is often sought; too high, and the compound may be poorly soluble and sequestered in fatty tissues; too low, and it may not effectively cross cell membranes.

Ionization States and pKa

The acidic and basic centers of a molecule dictate its charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and membrane permeability. This compound is an amphoteric molecule with multiple ionizable groups:

-

The 2-amino group: This is a primary basic center.

-

The imidazole ring nitrogens: The non-acylated nitrogen (N1-H) is weakly acidic, while the pyridine-like nitrogen (N3) is basic.

The interplay of these groups results in multiple pKa values. The basicity of the 2-aminobenzimidazole core is well-documented. Studies on various benzimidazole derivatives show pKa values ranging from 4.48 to 7.38.[5] The exact pKa values for this specific ester would need experimental determination but are expected to fall within this range, indicating that the molecule will be partially protonated at physiological pH (7.4).

Caption: Potential ionization states of the molecule across a pH gradient.

Spectroscopic Profile

Spectroscopic analysis provides an empirical "fingerprint" for molecular identification and structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, ethyl benzimidazole-5-carboxylate, provides insight into the expected signals.[6] Key resonances would include:

-

A triplet and a quartet in the upfield region (1.0-4.5 ppm) corresponding to the ethyl group of the ester.

-

Multiple signals in the downfield aromatic region (7.0-8.5 ppm) for the protons on the benzene ring.

-

A broad singlet for the N-H proton of the imidazole ring.

-

A signal for the -NH₂ protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon of the ester (~165-170 ppm), the various aromatic carbons, and the aliphatic carbons of the ethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is invaluable for identifying functional groups. The spectrum of a 2-aminobenzimidazole derivative would be expected to show characteristic absorption bands:[1]

-

N-H stretching vibrations for the amino and imidazole groups (typically 3100-3500 cm⁻¹).

-

C=O stretching of the ester group (~1700-1730 cm⁻¹).

-

C=N and C=C stretching vibrations from the aromatic rings (1450-1650 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton (206.22).

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are standard methodologies for determining key physicochemical parameters.

Protocol 1: Determination of LogP by Shake-Flask Method

This is the gold-standard method for LogP determination. Its causality lies in the direct measurement of the compound's partitioning between two immiscible phases at equilibrium.

Methodology:

-

Preparation of Phases: Prepare mutually saturated n-octanol and phosphate buffer (pH 7.4).

-

Compound Dissolution: Prepare a stock solution of the test compound in n-octanol.

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with an equal volume of the buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Protocol 2: Aqueous Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for formulation and biopharmaceutical modeling.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate buffer (pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Analyze the clear supernatant using a validated HPLC or UV-Vis method against a standard curve to determine the compound's concentration.

-

Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.

Crystalline Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and manufacturability. While specific crystal structure data for this compound is not detailed in the provided search results, studies on similar benzimidazole derivatives reveal common characteristics.[1][2][6][7]

-

Planarity: The benzimidazole ring system is typically planar.[1][2]

-

Hydrogen Bonding: The presence of N-H and -NH₂ groups as hydrogen bond donors and the ester carbonyl and imidazole nitrogens as acceptors strongly suggests that the crystal packing will be dominated by intermolecular hydrogen bonds. These interactions contribute to a stable crystal lattice and often result in a relatively high melting point.

-

Polymorphism: Like many pharmaceutical compounds, it is plausible that this molecule could exhibit polymorphism—the ability to exist in multiple crystalline forms. Each polymorph can have different physicochemical properties, including solubility and stability, making polymorphic screening a crucial step in drug development.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its physicochemical profile—characterized by a balanced lipophilicity, multiple ionization sites, and a strong capacity for hydrogen bonding—makes it an excellent scaffold for the synthesis of novel therapeutic agents. The properties discussed herein provide the essential data for researchers to advance this and related compounds from initial discovery through to lead optimization and preclinical development. The experimental protocols outlined provide a robust framework for generating the high-quality, reproducible data required to meet the rigorous standards of modern drug development.

References

-

PubChem. Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate | C11H13N3O2. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

-

Pharmaffiliates. Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. [Link]

-

ResearchGate. (PDF) Ethyl 2-aminooxazole-5-carboxylate. [Link]

-

Yoon, Y. K., et al. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]

-

ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

-

Yoon, Y. K., et al. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]

-

Arshad, S., et al. Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]

-

Yoon, Y. K., et al. Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]

-

ResearchGate. (PDF) Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. [Link]

Sources

- 1. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate | C11H13N3O2 | CID 131272773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-Aminobenzimidazole-5-carboxylate (CAS 24370-20-5)

This guide provides a comprehensive technical overview of Ethyl 2-Aminobenzimidazole-5-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of novel therapeutics, particularly in oncology.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a preeminent heterocyclic motif frequently encountered in clinically approved pharmaceuticals and developmental drug candidates.[1][2] Its bioisosteric relationship with purine nucleosides allows it to interact with a wide array of biological macromolecules, underpinning its diverse pharmacological activities.[3] The 2-aminobenzimidazole subset, in particular, has garnered substantial attention as it serves as a versatile synthon for creating libraries of compounds with potent biological activities, including but not limited to, anticancer, antimalarial, and kinase inhibitory effects.[2][4] this compound emerges as a key intermediate, combining the foundational 2-aminobenzimidazole core with a strategically placed ethyl carboxylate group, which offers a valuable handle for further chemical elaboration and structure-activity relationship (SAR) studies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthetic and screening campaigns.

| Property | Value | Source |

| CAS Number | 24370-20-5 | Internal Data |

| Molecular Formula | C₁₀H₁₁N₃O₂ | Internal Data |

| Molecular Weight | 205.22 g/mol | Internal Data |

| Appearance | Off-white to light brown solid (expected) | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be >200 °C | Inferred from related compounds |

| Solubility | Soluble in DMSO and DMF; limited solubility in alcohols and water | Inferred from related compounds[5] |

| IUPAC Name | ethyl 2-aminobenzo[d]imidazole-5-carboxylate | Internal Data |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole core, a singlet for the amino protons, and the quartet and triplet corresponding to the ethyl ester group.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the C2 carbon of the benzimidazole ring bearing the amino group, and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.2.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino and imidazole groups, C=O stretching of the ester, and C=N stretching of the imidazole ring.

Synthesis of this compound: A Validated Workflow

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available precursors. This pathway involves the initial formation of a key diamine intermediate followed by a cyclization reaction to construct the benzimidazole core.

Synthetic Strategy Overview

The logical approach to the synthesis involves the preparation of Ethyl 3,4-diaminobenzoate, which serves as the direct precursor for the target molecule. This diamine is then cyclized using a reagent that provides the C2-amino functionality of the benzimidazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3,4-diaminobenzoate (CAS 37466-90-3)

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[7]

-

Reaction Setup: To a solution of Ethyl 4-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10 mol%).

-

Reduction: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification if of sufficient purity, or recrystallized from a suitable solvent system like ethanol/water.[6][8]

Part B: Synthesis of this compound (CAS 24370-20-5)

This cyclization step is a well-established method for the formation of 2-aminobenzimidazoles.[9]

-

Reaction Setup: Dissolve Ethyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent, such as a mixture of methanol and water.

-

Reagent Addition: Cool the solution in an ice bath and add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting diamine.

-

Work-up: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate or ammonium hydroxide.

-

Isolation and Purification: The product will often precipitate out of the solution upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.

Chemical Reactivity and Derivatization Potential

The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries.

Caption: Proposed mechanism of anticancer activity via sirtuin inhibition.

Kinase Inhibition

The 2-aminobenzimidazole scaffold is also a well-established pharmacophore in the design of kinase inhibitors. [3]Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of 2-aminobenzimidazoles allow them to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. While specific kinase inhibition data for this compound is not yet prominent in the literature, its derivatives are actively being explored as inhibitors of kinases such as Src-family kinases and ITK (Interleukin-2 inducible T-cell kinase). [10][11]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with multiple points for chemical diversification, makes it an ideal starting point for the development of novel therapeutic agents. The demonstrated anticancer activity of its derivatives, particularly through the inhibition of sirtuins, underscores the importance of this scaffold in oncology research. As our understanding of the biological roles of its targets deepens, we can anticipate that this compound will continue to be a valuable tool for medicinal chemists striving to develop the next generation of targeted therapies.

References

-

Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. [Link]

-

Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. Available from: [Link]

-

Yeong, K. Y., Azizi, M. I. H. N., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin Inhibition and Anti-Cancer Activities of Ethyl 2-benzimidazole-5-carboxylate Derivatives. Chapman University Digital Commons. Available from: [Link]

-

Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. Available from: [Link]

-

Reddy, T. S., & Sravani, K. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Available from: [Link]

- Yeong, K. Y., et al. (2019).

-

Organic Syntheses. (n.d.). 4. Available from: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

-

PrepChem.com. (n.d.). Preparation of 2-aminobenzimidazole. Available from: [Link]

- Zaki, R. M., et al. (2024). Newly designed 2-(aminomethyl)

-

Matrix Fine Chemicals. (n.d.). ETHYL 3,4-DIAMINOBENZOATE | CAS 37466-90-3. Available from: [Link]

-

PubChem. (n.d.). Ethyl 3,4-Diaminobenzoate. National Center for Biotechnology Information. Available from: [Link]

- Kumar, M., et al. (2017). Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Carter, P. H., et al. (2005). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 15(10), 2555–2558. [Link]

- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. (n.d.). 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. biosynth.com [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-Aminobenzimidazole-5-carboxylate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2-Aminobenzimidazole-5-carboxylate (C₁₀H₁₁N₃O₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers and drug development professionals, definitive structural confirmation is the bedrock of any subsequent investigation. This document offers a detailed examination of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The narrative moves beyond a simple listing of data points, focusing on the causal relationships between the molecule's structure and its spectroscopic signatures. Detailed, field-proven experimental protocols are provided for each technique, ensuring that the described methodologies are robust and reproducible. The guide is structured to serve as a practical reference for the synthesis, identification, and quality control of this important benzimidazole derivative.

Molecular Structure and Analytical Framework

The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound is composed of a central benzimidazole core, functionalized with an amino group at the 2-position and an ethyl carboxylate group at the 5-position. These functional groups create a specific electronic environment that dictates the molecule's interaction with various spectroscopic probes.

The numbering convention used throughout this guide for NMR assignments is presented in the diagram below.

Caption: Molecular structure and numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Expertise in Action: The Rationale Behind ¹H NMR Analysis

The expected ¹H NMR spectrum is a direct reflection of the molecule's electronic architecture. The aromatic protons (H4, H6, H7) are influenced by the competing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt). The -COOEt group at C5 will deshield the ortho proton (H4) and the meta proton (H6) significantly. The ethyl group itself presents a classic ethyl spin system, a clean quartet and triplet, which is trivial to identify. The amine (-NH₂) and imidazole (N-H) protons are exchangeable and typically appear as broad singlets, their chemical shifts being highly dependent on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can help in observing exchangeable N-H protons which might be lost in other solvents.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm is used as an internal standard.[1]

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction.

Data Interpretation and Summary

The following table summarizes the predicted ¹H NMR spectral data. These assignments are based on established chemical shift principles and data from structurally related benzimidazole derivatives.[2][3]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | d or s | 1H | H4 | Strongly deshielded by the adjacent electron-withdrawing carboxylate group. |

| ~7.8 - 8.0 | dd | 1H | H6 | Deshielded by the ortho carboxylate group. Coupled to H7. |

| ~7.4 - 7.6 | d | 1H | H7 | Least affected aromatic proton, coupled to H6. |

| ~11.0 - 12.5 | br s | 1H | N1-H | Imidazole N-H proton, typically broad and downfield, solvent-dependent. |

| ~6.5 - 7.5 | br s | 2H | C2-NH₂ | Amine protons, broad due to quadrupole coupling and exchange. Position is variable. |

| 4.30 - 4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| 1.30 - 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.

Expertise in Action: The Rationale Behind ¹³C NMR Analysis

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of the carbon atoms. The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (~166 ppm). The C2 carbon, bonded to three heteroatoms (N, N, N), is also found far downfield (~155-160 ppm). Aromatic and heterocyclic carbons resonate in the 105-145 ppm range, with their specific shifts determined by the electronic effects of the substituents.[4] The aliphatic carbons of the ethyl group appear upfield, as expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

-

Instrument Setup: Performed on a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans are typically required to achieve a good signal-to-noise ratio.

-

Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.[1]

-

-

Data Processing: Standard Fourier transform and processing as with ¹H NMR.

Data Interpretation and Summary

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~166.0 | C =O (Ester) | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |

| ~158.0 | C2 | Attached to three nitrogen atoms, causing significant deshielding. |

| ~142.0 | C7a | Aromatic bridgehead carbon. |

| ~138.0 | C3a | Aromatic bridgehead carbon. |

| ~124.0 | C5 | Attached to the electron-withdrawing ester group. |

| ~120.0 | C6 | Aromatic carbon. |

| ~118.0 | C4 | Aromatic carbon. |

| ~110.0 | C7 | Aromatic carbon. |

| ~61.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, attached to oxygen. |

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester, a typical upfield aliphatic signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: The Rationale Behind IR Analysis

The IR spectrum provides a molecular fingerprint based on bond vibrations. For this compound, we anticipate several key diagnostic peaks. The N-H bonds of the primary amine and the imidazole ring will produce broad absorptions in the high-wavenumber region (3100-3400 cm⁻¹). The most intense and sharpest peak is expected to be the C=O stretch of the ester group, typically found around 1700-1720 cm⁻¹.[3] The aromatic C=C and C=N bonds of the benzimidazole ring will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region. Finally, the C-O stretch of the ester will be visible in the 1100-1300 cm⁻¹ range.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ with 16-32 co-added scans.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Summary

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3100 - 3300 | N-H Stretch | Imidazole Ring (N-H) |

| 2900 - 3000 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1710 | C=O Stretch | Ester (-COOEt) |

| 1500 - 1650 | C=N and C=C Stretch | Benzimidazole Ring |

| 1250 - 1300 | C-O Stretch (Asymmetric) | Ester |

| 1100 - 1150 | C-O Stretch (Symmetric) | Ester |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise in Action: The Rationale Behind MS Analysis

For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of C₁₀H₁₁N₃O₂ is 205.0851 Da. Therefore, the primary goal is to observe a high-resolution mass spectrum with a peak at m/z 206.0929, confirming the elemental composition. Fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup: Introduce the sample solution into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap instrument for high resolution) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Data Interpretation and Summary

| m/z Value | Ion | Rationale |

| 206.0929 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular formula C₁₀H₁₁N₃O₂. |

| 178.0618 | [M+H - C₂H₄]⁺ | Loss of neutral ethylene from the ethyl ester. |

| 161.0662 | [M+H - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 133.0713 | [M+H - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

Integrated Spectroscopic Workflow

The definitive characterization of a compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. The workflow below illustrates the logical process for the structural elucidation of this compound.

Caption: A logical workflow for the comprehensive spectroscopic characterization of a target molecule.

Conclusion

The spectroscopic profile of this compound is distinct and directly correlated with its molecular structure. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and mass spectrometry verifies the molecular weight and elemental composition. By integrating these techniques according to the protocols outlined in this guide, researchers can unambiguously confirm the identity and purity of this compound, a critical step for its application in scientific research and development.

References

- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]

-

Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]

Sources

Tautomerism in Ethyl 2-Aminobenzimidazole-5-carboxylate: A Technical Guide to Structural Elucidation and Tautomeric Preference

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminobenzimidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the versatile 2-aminobenzimidazole scaffold it contains.[1] The biological activity, physicochemical properties, and interaction of such molecules with their targets are intrinsically linked to their dominant structural form. This guide provides an in-depth technical exploration of the tautomeric phenomena inherent to this molecule. Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a critical consideration in drug design.[2][3] We will dissect the potential tautomeric forms of this compound, present a multi-faceted approach for their characterization using theoretical and experimental methods, and discuss the environmental factors that influence their equilibrium. This document serves as a comprehensive resource for researchers, offering both foundational principles and actionable protocols for the unambiguous structural assignment of this and related benzimidazole derivatives.

The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism is a form of structural isomerism involving the migration of a proton, which results in a dynamic equilibrium between two or more forms.[4] In the realm of drug development, understanding the tautomeric landscape of a lead compound is not merely an academic exercise; it is fundamental to its success. The different tautomers of a single molecule can exhibit distinct:

-

Binding Affinities: The shape and hydrogen bonding capabilities of a molecule, which are critical for target engagement, are altered between tautomeric forms.[5]

-

Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and pKa are affected by the tautomeric ratio, influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

-

Spectroscopic Signatures: Each tautomer possesses a unique electronic and vibrational profile, which can be leveraged for characterization.[6]

For heterocyclic systems like benzimidazoles, tautomerism is a prevalent feature. The benzimidazole core is subject to annular tautomerism, where a proton shifts between the two ring nitrogen atoms (N1 and N3).[5] When a substituent like an amino group is present at the C2 position, an additional amino-imino tautomerism comes into play.

The Tautomeric Landscape of this compound

The structure of this compound presents two primary forms of prototropic tautomerism: annular tautomerism and amino-imino tautomerism . This results in three potential, low-energy tautomeric forms in equilibrium.

-

Amino-Tautomers (Annular): These forms maintain the exocyclic amino group. The tautomerism occurs via proton migration between the ring nitrogens, N1 and N3. Due to the C5-carboxylate substitution, these two forms are non-equivalent:

-

Tautomer A (6-carboxylate): The proton resides on N1, placing the ethyl carboxylate group at position 6.

-

Tautomer B (5-carboxylate): The proton resides on N3, positioning the ethyl carboxylate group at position 5.

-

-

Imino-Tautomer (Annular): This form results from a proton shift from the exocyclic amino group to a ring nitrogen (N3), creating an endocyclic double bond to the imino group.

-

Tautomer C (Imino): This form has an imine group at position 2 and the proton on the adjacent ring nitrogen.

-

The interplay between these forms constitutes the tautomeric equilibrium of the molecule.

Caption: Tautomeric equilibria in this compound.

Theoretical & Computational Elucidation

Before undertaking experimental work, computational chemistry provides invaluable predictive insights into the tautomeric equilibrium. Density Functional Theory (DFT) is a powerful tool for this purpose.

The primary objective is to calculate the relative Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest calculated ΔG is predicted to be the most stable and therefore the most abundant species at equilibrium.[7] DFT calculations have shown that for the parent benzimidazole, the 1H-tautomer is the most stable by a significant margin.[8] For substituted derivatives, these calculations become crucial for predicting the influence of electron-donating or -withdrawing groups on the equilibrium.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the theoretical UV-Vis absorption spectra for each tautomer.[9][10] By comparing these predicted spectra with experimental data, one can corroborate the assignment of the dominant tautomeric form in solution.

Experimental Verification and Characterization

A combination of spectroscopic techniques is essential for a robust and self-validating characterization of the tautomeric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for studying tautomerism in solution.[4] The rate of proton exchange between tautomers determines the appearance of the NMR spectrum.[3]

-

Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. The chemical shifts of carbons in the benzene portion of the ring (C4/C7 and C5/C6) will appear averaged.[11]

-

Slow Exchange: If the exchange is slow, or can be slowed sufficiently, distinct signals for each tautomer will be observed, allowing for their individual assignment and quantification via signal integration.[5]

Key Observables in ¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring are highly sensitive to the tautomeric state.

-

C2 Carbon: The chemical shift of the C2 carbon is a key indicator. It typically appears at a higher frequency (further downfield) in 2-alkyl or 2-amino benzimidazoles compared to the parent benzimidazole.[4] A significant shift may be observed between the amino (C-NH₂) and imino (C=NH) forms.

-

C4/C7 and C5/C6 Carbons: In a fast-exchange regime, these pairs of carbons become magnetically equivalent, leading to fewer signals than expected for a single asymmetric tautomer.[4] Observing distinct signals for C4 and C7, for instance, is a hallmark of a "blocked" or slow tautomeric exchange.

| Carbon Nucleus | Expected Observation for Amino Tautomer (Fast Exchange) | Expected Observation for a Single, Stable Tautomer (Slow Exchange) | Rationale |

| C2 | Sharp, averaged signal | Sharp signal at a specific chemical shift | The electronic environment is highly dependent on whether it's an amino or imino carbon. |

| C4/C7 | Single, potentially broad signal | Two distinct signals | These positions are averaged by rapid N1-H ⇌ N3-H proton transfer.[11] |

| C5/C6 | Single, potentially broad signal | Two distinct signals | Similar to C4/C7, their equivalence is a result of the annular tautomerism.[11] |

| C3a/C7a | Single, potentially broad signal | Two distinct signals | These bridgehead carbons are also averaged during rapid proton exchange.[4] |

Experimental Protocol: Variable Temperature NMR (VT-NMR)

Causality: The rate of proton transfer is temperature-dependent. By lowering the temperature, the exchange can be slowed from the "fast" to the "slow" regime on the NMR timescale, allowing for the resolution of individual tautomers.[7]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, methanol-d₄). Hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) is particularly effective at slowing proton exchange by disrupting intermolecular hydrogen bonding.[5][11]

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Spectral Acquisition: Acquire a full set of spectra at each temperature point after allowing the sample to equilibrate for 5-10 minutes.

-

Analysis: Monitor the spectra for the decoalescence of broad, averaged signals into sharp, distinct signals corresponding to the individual tautomers. The ratio of the tautomers at low temperatures can be determined by integrating the corresponding signals.[7]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Assessment Of The Tautomeric Population Of Benzimidazole Derivatives I" by Carlos Diaz, Ligia Llovera et al. [stars.library.ucf.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

The Unseen Scaffolding: A Technical Guide to the Discovery and Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminobenzimidazole-5-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial cornerstone for the synthesis of a class of broad-spectrum anthelmintic drugs that have had a profound impact on global health. This technical guide provides a comprehensive exploration of the discovery, history, and detailed synthesis of this pivotal molecule. By delving into the causality behind the experimental choices and providing validated protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of this essential building block.

Introduction: The Benzimidazole Core and the Dawn of Modern Anthelmintics

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets. The journey of benzimidazole-based anthelmintics began with the discovery of thiabendazole in the early 1960s, which revolutionized the treatment of parasitic worm infections in both veterinary and human medicine. This discovery spurred extensive research into benzimidazole derivatives, leading to the development of more potent and broad-spectrum agents.

While the specific moment of the first synthesis of this compound is not prominently documented in a singular "discovery" paper, its emergence is intrinsically linked to the development of the second generation of benzimidazole anthelmintics, most notably albendazole.[2][3] Albendazole, developed in 1975 by a team at SmithKline Corporation, showcased a significantly broader spectrum of activity.[3][4] The synthesis of albendazole and its congeners relies on the pre-formed 2-aminobenzimidazole-5-carboxylate scaffold, making the efficient and scalable production of this intermediate a critical aspect of their manufacture.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with a readily available starting material and proceeds through nitration, reduction, and cyclization. Each step is crucial for achieving the desired product with high purity and yield.

Step 1: Nitration of Ethyl 4-aminobenzoate

The synthesis commences with the nitration of ethyl 4-aminobenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, ortho to the amino group, yielding ethyl 4-amino-3-nitrobenzoate. The directing effect of the amino group is pivotal in ensuring the correct regioselectivity of the nitration.

Experimental Protocol: Synthesis of Ethyl 4-amino-3-nitrobenzoate

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl 4-aminobenzoate in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice, which causes the precipitation of the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent such as ethanol to obtain pure ethyl 4-amino-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group to an Amine

The subsequent step involves the reduction of the nitro group in ethyl 4-amino-3-nitrobenzoate to an amino group, yielding the key intermediate, ethyl 3,4-diaminobenzoate. This transformation is most commonly achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of Ethyl 3,4-diaminobenzoate

-

Reaction Setup: In a hydrogenation vessel, dissolve ethyl 4-amino-3-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield crude ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Cyclization to Form the Benzimidazole Ring

The final and defining step is the cyclization of ethyl 3,4-diaminobenzoate to form the 2-aminobenzimidazole ring. This is typically achieved by reacting the diamine with cyanogen bromide (BrCN). The reaction proceeds through the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 3,4-diaminobenzoate in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add a solution of cyanogen bromide in the same solvent to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: Once the reaction is complete, the product often precipitates from the reaction mixture. The pH may be adjusted to facilitate precipitation.

-

Purification: Filter the solid product, wash with a suitable solvent to remove impurities, and dry to obtain this compound. Recrystallization can be performed if a higher purity is required.

Visualizing the Synthesis and Historical Context

To provide a clearer understanding of the synthetic process and the historical timeline, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Historical timeline of the development of benzimidazole anthelmintics.

Characterization Data

The structural confirmation of this compound is performed using various spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the amino protons, a quartet and a triplet for the ethyl ester group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the C2 carbon of the benzimidazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C=N stretching (imidazole), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C10H11N3O2, M.W. 205.21 g/mol ). |

Conclusion: A Pillar of Anthelmintic Therapy

This compound, while not a household name, is a testament to the critical role of synthetic intermediates in the development of life-saving medicines. Its discovery and the refinement of its synthesis were pivotal moments in the evolution of anthelmintic therapy, enabling the large-scale production of drugs like albendazole that have treated countless individuals worldwide. The synthetic pathway, rooted in fundamental organic chemistry principles, provides a clear and logical route to this essential scaffold. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of such key intermediates is indispensable for the continued innovation of new and improved therapeutic agents.

References

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Retrieved from [Link]

-

An-Najah Staff. (2017). Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate. An-Najah National University. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

- Google Patents. (n.d.). US20130303782A1 - Process for preparation of albendazole.

-

National Center for Biotechnology Information. (n.d.). Albendazole. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2017097855A1 - An injectable composition of ricobendazole.

- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

Wikipedia. (n.d.). Albendazole. Retrieved from [Link]

-

PubMed. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Retrieved from [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

PubMed. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0093497A2 - Anthelmintic treatment - Google Patents [patents.google.com]

- 3. Albendazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-Aminobenzimidazole-5-carboxylate

Foreword: Bridging the Gap Between Synthesis and Silicon

In modern drug discovery and materials science, the journey of a molecule from a synthetic concept to a functional entity is increasingly guided by computational chemistry. Ethyl 2-aminobenzimidazole-5-carboxylate, a member of the biologically significant benzimidazole family, represents a scaffold of immense therapeutic potential. Benzimidazoles are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The power of theoretical and computational studies lies in their ability to predict, rationalize, and guide the experimental exploration of such molecules. By simulating molecular behavior at the quantum level, we can elucidate structural, electronic, and spectroscopic properties, predict interactions with biological targets, and assess drug-likeness before committing significant resources to laboratory synthesis and testing.

This guide serves as a comprehensive walkthrough of the theoretical and computational methodologies applied to this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the results but also the underlying scientific rationale—the "why" behind the "how." We will demonstrate how a synergistic relationship between experimental data and computational modeling provides a deeper, more holistic understanding of the molecule's character and potential.

Section 1: The Foundation - Synthesis and Spectroscopic Characterization

Before any computational model can be validated, it must be grounded in experimental reality. The synthesis and characterization of the title compound provide the essential empirical data against which our theoretical predictions are benchmarked.

General Synthesis Pathway

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine. A common and efficient method involves the reaction of ethyl 3,4-diaminobenzoate with cyanogen bromide or a similar cyclizing agent. This reaction forms the core benzimidazole ring system.[3] The purity and structure of the synthesized compound are then confirmed using spectroscopic techniques.

Experimental Spectroscopic Profile

The experimental spectra serve as fingerprints for the molecule, providing direct evidence of its structural features.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational modes of the molecule's functional groups. Key peaks for this compound include N-H stretching vibrations from the amine and imidazole groups, a strong C=O stretch from the ester, C=N stretching within the imidazole ring, and various C-H and C=C aromatic stretches.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the NH and NH₂ protons, and the ethyl ester protons (a characteristic quartet and triplet).[6][7] The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group.[2][7]

Section 2: The Computational Toolkit - Methodologies Explained

The choice of computational methods is paramount for achieving a balance between accuracy and efficiency. Here, we detail the core techniques used in this analysis, emphasizing the rationale for their selection.

Density Functional Theory (DFT)

Causality: For a molecule of this size, Density Functional Theory (DFT) offers the most robust and reliable approach for calculating ground-state electronic structure and related properties. It provides a high level of accuracy, comparable to more computationally expensive ab initio methods, but at a fraction of the cost.

-

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the properties of organic molecules. It combines the strengths of both Hartree-Fock theory and DFT. This is paired with the 6-311++G(d,p) basis set. This Pople-style basis set is extensive enough to provide a flexible description of the electron density. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately modeling non-covalent interactions and the behavior of lone pairs. The (d,p) signifies the inclusion of polarization functions, allowing for the description of non-spherical electron density distributions, which is essential for capturing the true bonding picture in a conjugated system.

Molecular Docking

Causality: To explore the therapeutic potential of this compound, molecular docking is employed to predict its binding affinity and interaction patterns with specific biological targets.[1] This in silico technique is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds against protein targets known to be involved in disease pathways.[8][9][10]

-

Protocol: The process involves preparing the 3D structure of the ligand (our title compound) and the receptor (a target protein, e.g., a kinase or enzyme). The ligand's geometry is optimized using a force field or DFT to find its lowest energy conformation. The receptor structure, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding polar hydrogens, and defining the binding site or "grid box" where the docking will occur. A scoring function is then used to rank the different binding poses of the ligand within the receptor's active site.

ADMET and Drug-Likeness Prediction

Causality: A compound's biological activity is meaningless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[11][12] These predictions are made using computational models trained on large datasets of known drugs.

-

Tools: Web-based platforms like SwissADME and pkCSM are utilized. These tools predict a range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to medicinal chemistry rules of thumb like Lipinski's Rule of Five.[13][14]

Section 3: In Silico Analysis - Results and Interpretation

This section presents the core findings from our computational studies, consistently comparing theoretical data with experimental benchmarks to ensure the validity of the models.

Molecular Geometry and Stability

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional arrangement of atoms—its optimized geometry. The resulting structure shows a nearly planar benzimidazole ring fused with the benzene ring, with the ethyl carboxylate group attached.

Caption: Integrated workflow for computational analysis.

Section 5: Conclusion and Future Outlook

This guide has demonstrated a comprehensive theoretical and computational investigation of this compound. Through a synergistic application of Density Functional Theory, molecular docking, and ADMET prediction, we have successfully:

-

Validated a computational model against experimental spectroscopic data.

-